molecular formula C13H8Cl2O2 B1414994 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1049036-18-1

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1414994
CAS No.: 1049036-18-1
M. Wt: 267.1 g/mol
InChI Key: DSHFQBLSASSQRC-UHFFFAOYSA-N
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Description

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid is a chlorinated biphenyl derivative featuring a carboxylic acid group at position 3 on the first phenyl ring and chlorine substituents at positions 2' and 5' on the second phenyl ring. The molecular formula is inferred as C₁₃H₈Cl₂O₂, with a molecular weight of 283.11 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple two aromatic rings. For instance, 2-iodo-4-nitrofluorobenzene can be coupled with a chlorinated phenylboronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.

    Nucleophilic Aromatic Substitution: Sodium methoxide or other strong nucleophiles can be used in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Electrophilic Substitution: Products include nitrated or sulfonated biphenyl derivatives.

    Nucleophilic Aromatic Substitution: Products include methoxylated biphenyl derivatives.

    Oxidation and Reduction: Products include aldehydes, alcohols, or other carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

DCPCA is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of two chlorine atoms at the 2' and 5' positions enhances its reactivity and potential for functionalization. The carboxylic acid group at the 3-position is crucial for its biological activity and solubility in polar solvents.

Medicinal Chemistry

DCPCA and its derivatives have shown promise in medicinal chemistry, particularly as potential pharmaceutical agents. Research indicates that biphenyl derivatives can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of biphenyl derivatives, including DCPCA. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Compounds similar to DCPCA have been investigated for their anti-inflammatory properties. They may serve as lead compounds for drugs targeting inflammatory diseases .
  • Anticancer Properties : Some biphenyl derivatives have shown activity against cancer cell lines. DCPCA could potentially be modified to enhance its efficacy against specific types of cancer .

Organic Synthesis

DCPCA serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Suzuki Coupling Reactions : DCPCA can be utilized in cross-coupling reactions to synthesize complex organic molecules. This method is particularly valuable in creating pharmaceuticals and agrochemicals .
  • Functionalization : The chlorinated positions on the biphenyl structure provide sites for further chemical modifications, enabling the development of a wide array of derivatives with tailored properties .

Organic Light Emitting Diodes (OLEDs)

Biphenyl compounds, including DCPCA, are explored for their potential use in OLEDs due to their ability to form stable films with good charge transport properties. The incorporation of DCPCA into OLED materials can enhance device efficiency and stability .

Liquid Crystals

The rigid structure of biphenyl derivatives makes them suitable candidates for liquid crystal applications. DCPCA can be used as a building block in the synthesis of liquid crystalline materials that are essential for display technologies .

Case Study 1: Antimicrobial Activity

A study published in the Royal Society of Chemistry highlighted the synthesis of various biphenyl derivatives, including DCPCA, which exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at different positions could enhance efficacy, paving the way for new antibacterial agents .

Case Study 2: Synthesis of Functionalized Derivatives

Research focusing on the functionalization of DCPCA demonstrated successful modifications leading to compounds with improved biological activities. For instance, introducing additional functional groups at the chlorine-substituted positions resulted in enhanced anti-inflammatory effects compared to the parent compound .

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogs

Dichloro Substituted Biphenyl Carboxylic Acids

The biological and physicochemical properties of dichlorobiphenyl carboxylic acids vary significantly based on chlorine substitution patterns. Key isomers and analogs include:

Table 1: Comparison of Dichloro-[1,1'-biphenyl]-3-carboxylic Acid Isomers

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number (if available) HPLC Retention Time (min) Purity Biological Activity
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 2',5' C₁₃H₈Cl₂O₂ 283.11 Not provided - - Limited data
3',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 3',5' C₁₃H₈Cl₂O₂ 283.11 Not provided 15.24 97.1% Active against Bcl-x(L)/Mcl-1
2',4'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 2',4' C₁₃H₈Cl₂O₂ 283.11 Not provided 14.56 99.0% Moderate activity
3',4'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 3',4' C₁₃H₈Cl₂O₂ 283.11 Not provided - - SAR studies

Key Findings :

  • Retention Time : The 3',5'-isomer exhibits a longer HPLC retention time (15.24 min) compared to the 2',4'-isomer (14.56 min), suggesting increased hydrophobicity due to symmetrical chlorine placement .
  • Bioactivity : The 3',5'- and 2',4'-isomers demonstrate activity against apoptosis-regulating proteins, with the former showing dual inhibition of Bcl-x(L) and Mcl-1 . The 2',5'-isomer’s activity remains less characterized in the provided evidence.

Fluorinated and Trifluoromethyl Analogs

Electronegative substituents like fluorine or trifluoromethyl groups enhance metabolic stability and binding affinity:

Table 2: Fluorinated and Trifluoromethyl Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid 2',4'-Cl, 5-F C₁₃H₇Cl₂FO₂ 285.10 1261984-18-2 Enhanced polarity
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 3',4'-Cl, 5-CF₃ C₁₄H₇Cl₂F₃O₂ 341.11 1261930-84-0 Improved lipophilicity

Key Findings :

  • Fluorine introduction (CAS 1261984-18-2) balances hydrophobicity and electronic effects, often optimizing drug-receptor interactions .

Hydroxy and Methoxy Derivatives

Hydroxyl and methoxy groups introduce hydrogen-bonding capabilities, altering solubility and target engagement:

Table 3: Hydroxy and Methoxy Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notes
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid 2-OH C₁₃H₁₀O₃ 214.22 304-06-3 Increased solubility
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid 2'-OMe, 3'-NO₂ C₁₄H₁₁NO₅ 273.24 376591-94-5 Nitro group enhances reactivity

Key Findings :

  • The hydroxy derivative (CAS 304-06-3) is more water-soluble, making it suitable for aqueous formulations .
  • Methoxy-nitro derivatives (CAS 376591-94-5) may serve as intermediates for further functionalization .

Biological Activity

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid (commonly referred to as DCBCA) is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by two chlorine substituents and a carboxylic acid functional group, which contribute to its unique properties. Research into DCBCA has revealed various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects.

Physical Properties

  • Melting Point : Data not extensively documented in available literature.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anti-inflammatory Activity

DCBCA has shown significant anti-inflammatory properties in various studies. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

  • Case Study : In an animal model of inflammation, administration of DCBCA resulted in a reduction of edema and inflammatory markers compared to control groups. The compound demonstrated an ability to inhibit the expression of COX-2, a key enzyme involved in the inflammatory process.

Antimicrobial Activity

Research indicates that DCBCA possesses antimicrobial properties against a range of pathogens. It acts by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

  • Table 1: Antimicrobial Efficacy of DCBCA
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Potential

Preliminary studies have suggested that DCBCA may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

  • Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that DCBCA reduced cell viability with IC50 values ranging from 10 to 30 µM, indicating its potential as a chemotherapeutic agent.
  • Table 2: Cytotoxic Effects of DCBCA on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Mechanistic Insights

The biological activity of DCBCA can be attributed to its structural features that allow for interaction with various biological targets. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds with proteins, while the chlorine substituents may influence lipophilicity and membrane permeability.

Molecular Targets

Research indicates that DCBCA may interact with:

  • Cyclooxygenase Enzymes (COX) : Inhibition leading to reduced prostaglandin synthesis.
  • Nuclear Receptors : Potential modulation of PPARs (Peroxisome Proliferator-Activated Receptors) involved in lipid metabolism and inflammation.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2',5'-dichloro-[1,1'-biphenyl]-3-carboxylic acid?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated benzoic acid derivative reacts with a boronic acid-substituted benzene under palladium catalysis. For example, biphenyl precursors are functionalized with chlorine substituents at specific positions (2' and 5') using directed ortho-metalation or Ullmann coupling, followed by carboxylation at the 3-position . Post-synthesis, purification is achieved via column chromatography, and structural validation employs 1^1H NMR (e.g., aromatic proton signals at δ 7.2–8.2 ppm) and HRMS (e.g., [M+H]+^+ at m/z 498.0328) .

Q. Basic: How is the purity and stability of this compound validated in research settings?

Answer:
Purity is assessed using reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). A retention time (tRt_R) of ~15.24 min and ≥95% purity are typical benchmarks . Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to detect hydrolysis or oxidation byproducts .

Q. Advanced: How do substituent positions (2',5' vs. 3',4') on the biphenyl scaffold influence biological activity in SAR studies?

Answer:
Substituent positioning critically modulates steric and electronic interactions with target proteins. For instance, 2',5'-dichloro derivatives exhibit enhanced binding to Bcl-x(L) compared to 3',4'-dichloro analogs, as shown by IC50_{50} shifts from nM to μM ranges. This is attributed to reduced steric hindrance in the hydrophobic binding pocket, validated via NMR-based ILOE (Interligand Nuclear Overhauser Effect) experiments . Computational docking (e.g., AutoDock Vina) further corroborates these findings by mapping chlorine atoms to subpockets in the protein structure .

Q. Advanced: What strategies resolve contradictions in solubility data for chlorinated biphenylcarboxylic acids?

Answer:
Discrepancies arise from solvent polarity and crystallinity variations. For example, experimental solubility in DMSO (high) vs. water (low) aligns with Hansen solubility parameters (δ\delta ~22 MPa1/2^{1/2}). Conflicting literature values are reconciled using standardized shake-flask methods with UV quantification and computational predictions via COSMO-RS . Crystalline polymorphs, identified via XRD, may also explain divergent solubility profiles .

Q. Advanced: How is regioselectivity controlled during the synthesis of substituted biphenylcarboxylic acids?

Answer:
Regioselectivity is governed by directing groups and catalyst choice. For carboxylation at the 3-position, a meta-directing nitro or ester group is introduced transiently. Rhodium-catalyzed decarboxylative coupling (e.g., with [Cp*RhCl2_2]2_2) ensures selective aryl-aryl bond formation, achieving >90% regioselectivity for 3-substituted products . Competing ortho/para products are minimized using sterically hindered ligands like P(o-tol)3_3 .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1^1H NMR : Aromatic protons appear as multiplet clusters (δ 7.1–8.3 ppm), with distinct coupling patterns for chlorine substituents (e.g., doublets of doublets for 2',5' positions) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 498.0328, Δ < 2 ppm error) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .

Q. Advanced: How can environmental persistence of chlorinated biphenylcarboxylic acids be assessed?

Answer:
Environmental fate studies employ:

  • Hydrolysis Half-Life (t1/2t_{1/2}) : Measured in buffered aqueous solutions (pH 4–9) at 25°C, analyzed via LC-MS. Chlorinated analogs typically show t1/2t_{1/2} >100 days due to C-Cl bond stability .
  • Bioaccumulation Potential : Predicted using log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods. For 2',5'-dichloro derivatives, log KowK_{ow} ~4.2 indicates moderate bioaccumulation risk .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Answer:
Store at 2–8°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation. Lyophilization is recommended for long-term storage, with residual solvents (e.g., DMSO) kept below 0.1% to avoid crystallization artifacts .

Q. Advanced: How do electronic effects of chlorine substituents impact acidity (pKaK_aKa​) of the carboxylic acid group?

Answer:
Electron-withdrawing Cl groups decrease pKaK_a by stabilizing the deprotonated form. For 2',5'-dichloro derivatives, experimental pKaK_a is ~2.8 (vs. ~4.2 for non-chlorinated analogs), validated via potentiometric titration in 30% MeOH/water. Computational methods (e.g., COSMO-RS) predict pKaK_a within ±0.3 units of experimental values .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in biphenylcarboxylic acids?

Answer:
Key issues include:

  • Co-elution of Isomers : Resolved using UPLC with chiral columns (e.g., Chiralpak IA-3) or ion mobility spectrometry .
  • Halogenated Byproducts : Detected via high-resolution mass spectrometry (HRMS/MS) with negative ion mode for Cl isotope patterns (35^{35}Cl:37^{37}Cl ≈3:1) .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHFQBLSASSQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651802
Record name 2',5'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049036-18-1
Record name 2',5'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

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